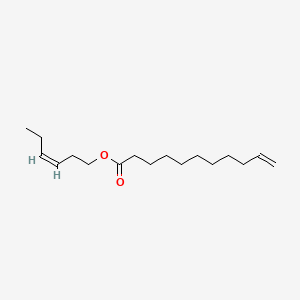

(Z)-Hex-3-enyl undec-10-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-Hex-3-enyl undec-10-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a hexenyl group and an undecenoate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Hex-3-enyl undec-10-enoate typically involves the esterification reaction between (Z)-hex-3-en-1-ol and undec-10-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-3-enyl undec-10-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

(Z)-Hex-3-enyl undec-10-enoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in pheromone signaling in insects.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (Z)-Hex-3-enyl undec-10-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signaling cascade that results in the perception of smell. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

(E)-Hex-3-enyl undec-10-enoate: Similar structure but with a different geometric configuration.

Hexyl undec-10-enoate: Lacks the double bond in the hexenyl group.

(Z)-Hex-3-enyl decanoate: Similar structure but with a shorter carbon chain.

Uniqueness

(Z)-Hex-3-enyl undec-10-enoate is unique due to its specific geometric configuration and the presence of both a hexenyl and an undecenoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-Hex-3-enyl undec-10-enoate is an ester compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

This compound belongs to a class of compounds known as fatty acid esters. Its structure can be denoted as follows:

- Molecular Formula : C19H36O2

- Molecular Weight : 302.49 g/mol

- IUPAC Name : this compound

The compound features a long aliphatic chain, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that long-chain fatty acid esters, including this compound, exhibit antimicrobial properties. A study evaluating the antimicrobial effects of various fatty acid esters found that compounds with longer carbon chains demonstrated increased activity against a range of bacteria and fungi. For instance, it was noted that similar compounds could disrupt microbial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Fatty Acid Esters

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study demonstrated that similar long-chain fatty acid esters could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Effect on Cancer Cell Lines

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

- HL-60 (human leukemia cells) : IC50 = 15 µM

- HCT116 (colon cancer cells) : IC50 = 20 µM

- MCF7 (breast cancer cells) : IC50 = 25 µM

These findings suggest that the compound may interfere with cellular proliferation and induce programmed cell death in these malignancies.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of long-chain fatty acids allows them to integrate into cellular membranes, causing destabilization.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation and survival pathways.

Properties

CAS No. |

85711-95-1 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] undec-10-enoate |

InChI |

InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3,6,8H,1,4-5,7,9-16H2,2H3/b8-6- |

InChI Key |

XCVDCWGZWKLBOB-VURMDHGXSA-N |

Isomeric SMILES |

CC/C=C\CCOC(=O)CCCCCCCCC=C |

Canonical SMILES |

CCC=CCCOC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.